molecular formula C16H13ClN2O2S2 B2525716 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 536734-50-6

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2525716
CAS No.: 536734-50-6
M. Wt: 364.86
InChI Key: MIFCROIQTNEZEZ-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting Factor Xa, this compound can prevent the formation of blood clots .

Mode of Action

This compound acts as a direct inhibitor of Factor Xa . It binds to the active site of Factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibitory action disrupts the coagulation cascade and prevents the formation of blood clots .

Biochemical Pathways

The inhibition of Factor Xa by this compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation . By preventing the conversion of prothrombin to thrombin, this compound disrupts the coagulation cascade and inhibits the formation of fibrin, the main component of blood clots .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by good oral bioavailability . This means that the compound is well absorbed from the gastrointestinal tract and can exert its anticoagulant effect when administered orally . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the action of this compound is the prevention of blood clot formation . By inhibiting Factor Xa and disrupting the coagulation cascade, this compound prevents the formation of fibrin, thereby inhibiting blood clot formation . This makes it a potent antithrombotic agent .

Preparation Methods

The synthesis of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as using high-purity reagents, controlling reaction temperature, and employing efficient purification techniques.

Comparison with Similar Compounds

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific inhibition of Factor Xa, which distinguishes it from other thiazole derivatives with different biological targets.

Properties

IUPAC Name

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-9-14(10-3-5-11(21-2)6-4-10)18-16(22-9)19-15(20)12-7-8-13(17)23-12/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFCROIQTNEZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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